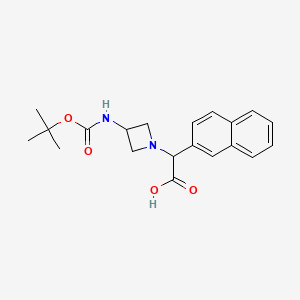
(3-Boc-amino-azetidin-1-YL)-naphthalen-2-YL-acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(3-Boc-amino-azetidin-1-YL)-naphthalen-2-YL-acetic acid is a synthetic organic compound that has garnered interest in various fields of scientific research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Boc-amino-azetidin-1-YL)-naphthalen-2-YL-acetic acid typically involves multiple steps, starting with the preparation of the azetidine ring. The azetidine ring is often synthesized through cyclization reactions involving suitable precursors. The Boc (tert-butoxycarbonyl) protecting group is introduced to the amino group to prevent unwanted side reactions during subsequent steps.
The naphthalene moiety is then attached to the azetidine ring through a series of coupling reactions. Common reagents used in these reactions include palladium catalysts and base conditions to facilitate the formation of the carbon-carbon bond between the naphthalene and azetidine units.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions
(3-Boc-amino-azetidin-1-YL)-naphthalen-2-YL-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azetidine derivatives.
科学的研究の応用
(3-Boc-amino-azetidin-1-YL)-naphthalen-2-YL-acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (3-Boc-amino-azetidin-1-YL)-naphthalen-2-YL-acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The azetidine ring and naphthalene moiety contribute to its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
類似化合物との比較
Similar Compounds
- (3-Boc-amino-azetidin-1-yl)-thiophen-2-yl-acetic acid
- (3-Boc-amino-azetidin-1-yl)-p-tolyl-acetic acid
Uniqueness
(3-Boc-amino-azetidin-1-YL)-naphthalen-2-YL-acetic acid stands out due to its unique combination of the naphthalene ring and azetidine moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
CAS番号 |
885275-34-3 |
|---|---|
分子式 |
C20H24N2O4 |
分子量 |
356.4 g/mol |
IUPAC名 |
2-[2-amino-3-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-1-yl]-2-naphthalen-2-ylacetic acid |
InChI |
InChI=1S/C20H24N2O4/c1-20(2,3)26-19(25)15-11-22(17(15)21)16(18(23)24)14-9-8-12-6-4-5-7-13(12)10-14/h4-10,15-17H,11,21H2,1-3H3,(H,23,24) |
InChIキー |
KAIUZXCMNUWUKJ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC1CN(C1)C(C2=CC3=CC=CC=C3C=C2)C(=O)O |
正規SMILES |
CC(C)(C)OC(=O)C1CN(C1N)C(C2=CC3=CC=CC=C3C=C2)C(=O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















